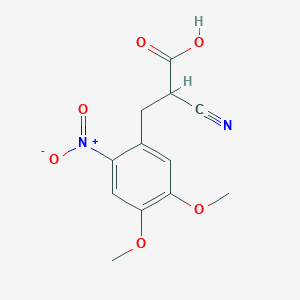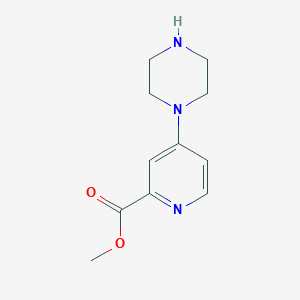
Methyl 4-(piperazin-1-yl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(piperazin-1-yl)picolinate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazin-1-yl)picolinate typically involves the reaction of 4-chloromethylpyridine with piperazine in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(piperazin-1-yl)picolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinate moiety.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-(piperazin-1-yl)picolinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Mécanisme D'action
The mechanism of action of Methyl 4-(piperazin-1-yl)picolinate involves its interaction with specific molecular targets in biological systems. The piperazine moiety can interact with receptors or enzymes, leading to modulation of their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.
Comparaison Avec Des Composés Similaires
Methyl 4-(piperazin-1-yl)picolinate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Picolinate derivatives: These compounds contain the picolinate moiety and are used in various chemical and biological applications.
Similar Compounds
Methyl 4-(piperazin-1-yl)benzoate: Similar structure with a benzoate moiety instead of picolinate.
4-(Piperazin-1-yl)pyridine: Similar structure with a pyridine moiety.
N-(4-Piperazin-1-ylphenyl)acetamide: Contains a piperazine moiety with an acetamide group.
This compound stands out due to its unique combination of the piperazine and picolinate moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1279200-20-2 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
methyl 4-piperazin-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)10-8-9(2-3-13-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
ZDZZLQAALKMJKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


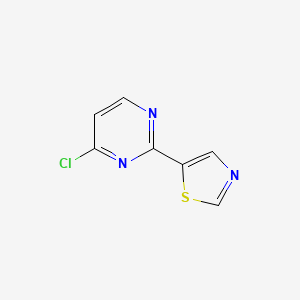
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
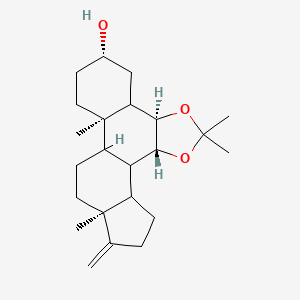
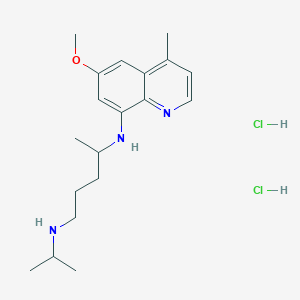
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
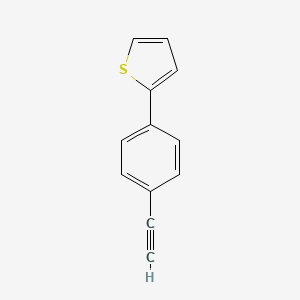

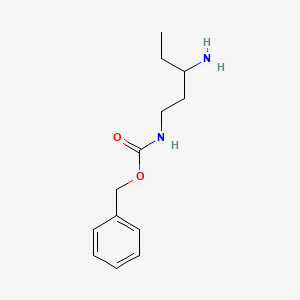

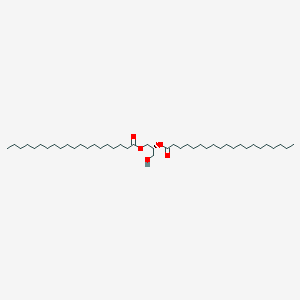
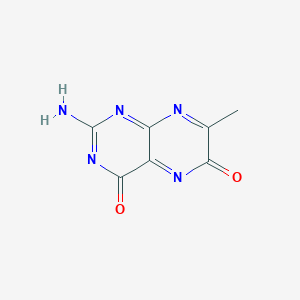
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
